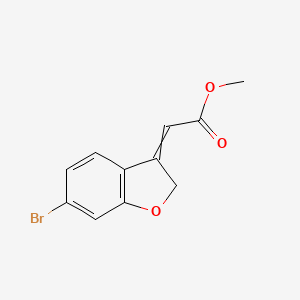![molecular formula C53H60F2N8O12 B13401410 2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybutanedioic acid can be synthesized through the oxidation of maleic anhydride with hydrogen peroxide in the presence of tungstic acid, followed by hydrolysis to yield tartaric acid . Another method involves the fermentation of glucose by certain strains of bacteria, which produce tartaric acid as a byproduct .
Industrial Production Methods
Industrial production of 2,3-dihydroxybutanedioic acid typically involves the extraction of potassium bitartrate from wine lees, followed by purification and crystallization to obtain pure tartaric acid .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: Tartaric acid can be oxidized to produce dihydroxyfumaric acid.
Reduction: It can be reduced to yield dihydroxybutyric acid.
Esterification: Reaction with alcohols to form esters, such as dimethyl tartrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and tungstic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Methanol and sulfuric acid as a catalyst.
Major Products
Oxidation: Dihydroxyfumaric acid.
Reduction: Dihydroxybutyric acid.
Esterification: Dimethyl tartrate.
Scientific Research Applications
2,3-Dihydroxybutanedioic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid involves its ability to donate protons, making it a strong acid. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in various applications, such as in the stabilization of metal ions in solution .
Comparison with Similar Compounds
2,3-Dihydroxybutanedioic acid is unique due to its two chiral centers, which result in multiple stereoisomers:
L-(+)-Tartaric acid: Naturally occurring and optically active.
D-(-)-Tartaric acid: Synthetic and optically active.
Meso-tartaric acid: Optically inactive due to internal compensation.
Similar compounds include:
Fumaric acid: An isomer of maleic acid with similar acidic properties.
Maleic acid: A cis-isomer of fumaric acid, used in similar applications.
Properties
Molecular Formula |
C53H60F2N8O12 |
|---|---|
Molecular Weight |
1039.1 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C49H54F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
ZQVLPYMRXLPMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)

![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)


![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)


![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)

![Platinum muriaticum [hpus]](/img/structure/B13401412.png)
![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)

![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)
